(1S*,5R*)-3-(2-pyrazinyl)-6-[2-(1H-pyrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
The compound is related to a class of chemicals that feature complex diazabicyclo structures and are often studied for their potential in various applications due to their unique chemical and physical properties. These compounds, including the closely related diazabicyclo[3.3.1]nonanes and pyrazole derivatives, have been synthesized and analyzed for understanding their molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds often involves innovative methods, including reductive cyclization and Mannich reactions. For example, the synthesis of pyrazole- and thiazole-annulated 3-R-1,5-dinitro-3-azabicyclo[3.3.1]nonanes is achieved through the reduction of benzene rings activated by meta-nitro groups, followed by Mannich reactions with formaldehyde and primary amines (Puchnin et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various analytical techniques. For instance, the structure of 2-aryl-1,3-dibenzoyl-1, 3-diazabicyclo[3.3.1]nonanes was determined predominantly in the boat-chair conformation, with 2-aryl substituents occupying the exo or endo position, showcasing the complexity of these molecules (Bogdanov et al., 1988).
Chemical Reactions and Properties
Research has also focused on the chemical reactions these compounds undergo and their resultant properties. For example, the forced twin-chair conformation in certain diazabicyclo[3.3.1]nonanes and their interactions through hydrogen bonds highlight the significant chemical behavior these structures can exhibit (Sakthivel & Jeyaraman, 2010).
Physical Properties Analysis
The physical properties, including stability and conformational behavior, are critical to understanding the applications and behavior of these compounds in various environments. Studies such as the synthesis and stability of 3,5-diacyl-4,5-dihydro-1H-pyrazoles reveal insights into the unusual reaction processes and heterocyclic systems formed by these compounds (Jung et al., 2004).
properties
IUPAC Name |
[(1S,5R)-3-pyrazin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(2-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c28-21(18-4-1-2-5-19(18)27-11-3-8-24-27)26-14-16-6-7-17(26)15-25(13-16)20-12-22-9-10-23-20/h1-5,8-12,16-17H,6-7,13-15H2/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHHHXUDSUKTL-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC=CC=C3N4C=CC=N4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC=CC=C3N4C=CC=N4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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